2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that contains both pyrazole and triazoloquinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the construction of the triazoloquinazoline framework. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole or triazoloquinazoline moieties, such as:
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinazoline
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)quinazoline
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)triazolo[1,5-c]quinazoline .
Uniqueness
What sets 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H15ClN6 |
---|---|
Molecular Weight |
326.78 g/mol |
IUPAC Name |
2-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H15ClN6/c1-10-15(17)11(2)22(20-10)8-7-14-19-16-12-5-3-4-6-13(12)18-9-23(16)21-14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
QJAXADYSSIABFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN3C=NC4=CC=CC=C4C3=N2)C)Cl |
Origin of Product |
United States |
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